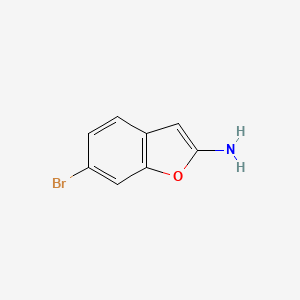
4-(4-Ethylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features ethylphenyl and tolyl groups attached to the triazole ring, contributing to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-(4-Ethylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by the introduction of the ethylphenyl and tolyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Análisis De Reacciones Químicas
4-(4-Ethylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the triazole ring are replaced by other functional groups. Common reagents for these reactions include halogens (chlorine, bromine) and alkylating agents.
Aplicaciones Científicas De Investigación
4-(4-Ethylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new triazole-based compounds with potential biological activities.
Biology: It is studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, given its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Ethylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. Additionally, the ethylphenyl and tolyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
4-(4-Ethylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole-based compounds, such as:
4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the ethyl group, which may affect its chemical reactivity and biological activity.
4-(4-Methylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
4-(4-Chlorophenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol: The presence of a chlorine atom introduces different electronic effects, potentially altering its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C17H17N3S |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
4-(4-ethylphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N3S/c1-3-13-6-10-15(11-7-13)20-16(18-19-17(20)21)14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3,(H,19,21) |
Clave InChI |
DAIJXMYIGXHXRC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



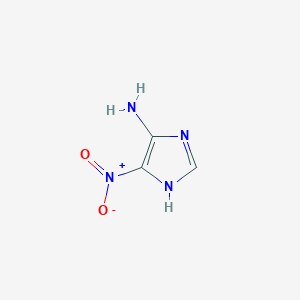
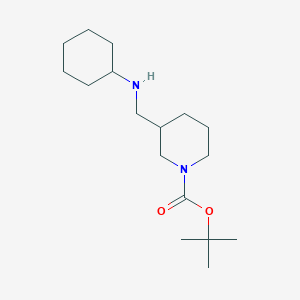
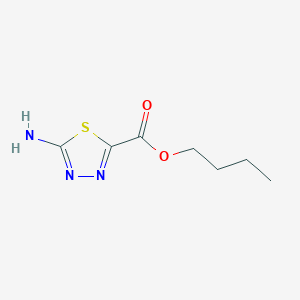

![cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylic acid](/img/structure/B11764717.png)
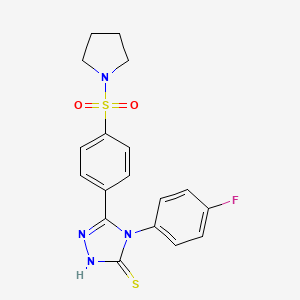


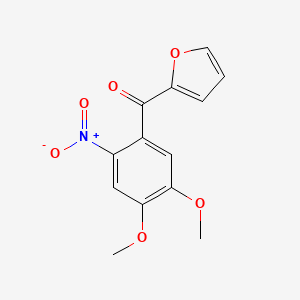


![(4-Allyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11764752.png)
